5-fluoro-2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Description
5-fluoro-2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.13936762 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-oxadiazole linked 5-fluorouracil derivatives, have shown significant anti-cancer activity when evaluated against human cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant anti-cancer activity .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-h3 and antiparasitic properties .
Pharmacokinetics
It is known that similar compounds, such as 5-fluorouracil, have limitations in clinical applications due to several side effects, including poor tumor selectivity, toxicity, lower drug-resistance, gastrointestinal toxicity, and adverse effects on the central nervous system .
Result of Action
Similar compounds have demonstrated promising anticancer activity towards a panel of four human cancer cell lines .
Action Environment
It is known that similar compounds have been synthesized and their structures confirmed by 1 hnmr, 13 cnmr and mass spectral analysis .
Biochemical Analysis
Biochemical Properties
5-fluoro-2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The compound This compound has notable effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods due to degradation.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models . At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further influence its biological activity.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of This compound is critical for its activity . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with other biomolecules and its overall function within the cell.
Properties
IUPAC Name |
5-fluoro-2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-12-11-14(23-28-12)18(27)24-7-9-25(10-8-24)19-21-16(15(20)17(26)22-19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPAYYOUQDXFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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